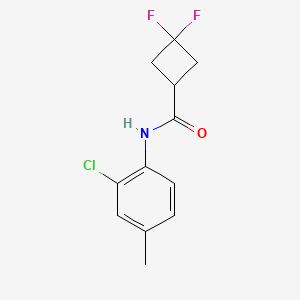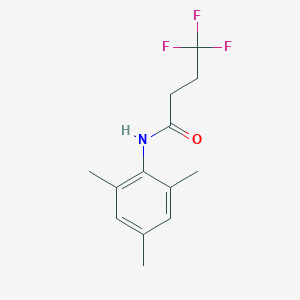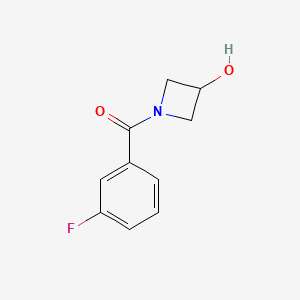![molecular formula C11H14BrF3N4O3 B12236477 1-[(4-Bromo-1H-pyrazol-1-YL)acetyl]piperazine](/img/structure/B12236477.png)
1-[(4-Bromo-1H-pyrazol-1-YL)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromo-1H-pyrazol-1-YL)acetyl]piperazine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at the 4-position of the pyrazole ring and an acetyl group linked to a piperazine moiety makes this compound unique. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
The synthesis of 1-[(4-Bromo-1H-pyrazol-1-YL)acetyl]piperazine typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved through the cyclocondensation of acetylenic ketones with hydrazines in the presence of ethanol.
Acetylation: The 4-Bromo-1H-pyrazole is then acetylated using acetyl chloride in the presence of a base such as pyridine.
Coupling with Piperazine: The acetylated product is then reacted with piperazine under reflux conditions to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(4-Bromo-1H-pyrazol-1-YL)acetyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazolones or reduction to form pyrazolines.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl derivatives.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Bromo-1H-pyrazol-1-YL)acetyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceuticals, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition, particularly liver alcohol dehydrogenase.
Material Science: It is employed in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-1H-pyrazol-1-YL)acetyl]piperazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways in cells.
Comparison with Similar Compounds
1-[(4-Bromo-1H-pyrazol-1-YL)acetyl]piperazine can be compared with other pyrazole derivatives such as:
4-Bromo-1H-pyrazole: Lacks the acetyl and piperazine groups, making it less versatile in biological applications.
1-(4-Bromo-1H-pyrazol-1-yl)ethanone: Similar structure but without the piperazine moiety, limiting its use in complex synthesis.
4-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and biological activity.
Properties
Molecular Formula |
C11H14BrF3N4O3 |
|---|---|
Molecular Weight |
387.15 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H13BrN4O.C2HF3O2/c10-8-5-12-14(6-8)7-9(15)13-3-1-11-2-4-13;3-2(4,5)1(6)7/h5-6,11H,1-4,7H2;(H,6,7) |
InChI Key |
RKJYCWMYQWBILB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)CN2C=C(C=N2)Br.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide](/img/structure/B12236399.png)
![5-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12236402.png)


![[1-(3-Phenoxypropyl)piperidin-3-yl]methanol](/img/structure/B12236421.png)
![2-[(3-Fluorophenoxy)methyl]oxolane](/img/structure/B12236427.png)
![N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-4-amine](/img/structure/B12236434.png)
![3-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12236438.png)

![3-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)benzonitrile](/img/structure/B12236443.png)
![5-Chloro-6-[5-(6-ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B12236445.png)
![1-Methyl-3-[(2-methylpyrazol-3-yl)methoxy]pyrazol-4-amine;hydrochloride](/img/structure/B12236451.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12236465.png)

